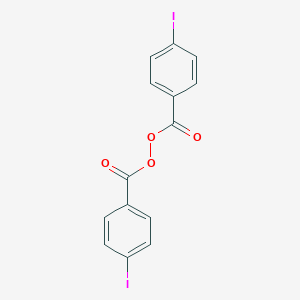
Bis(4-iodobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-iodobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-iodobenzoyl groups linked by a peroxide bond. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-iodobenzoyl) Peroxide typically involves the reaction of 4-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the formation of the peroxide bond. The process can be summarized as follows:
Condensation Reaction: 4-iodobenzoic acid reacts with hydrogen peroxide in the presence of an acid catalyst.
Oxidation: The intermediate product undergoes oxidation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the type of catalyst used. The process is designed to be efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-iodobenzoyl) Peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic compounds.
Reduction: Under specific conditions, it can be reduced to 4-iodobenzoic acid.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atoms.
Major Products Formed
Oxidation: Various oxidized organic compounds.
Reduction: 4-iodobenzoic acid.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
Bis(4-iodobenzoyl) Peroxide has several applications in scientific research, including:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-iodobenzoyl) Peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond breaks to form two 4-iodobenzoyl radicals.
Reaction Initiation: These radicals can react with other molecules to initiate polymerization or oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the iodine atoms. It is widely used in acne treatment and as a polymerization initiator.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness
Bis(4-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for specific applications where strong oxidizing properties are required. Its ability to undergo substitution reactions also adds to its versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C14H8I2O4 |
|---|---|
Peso molecular |
494.02 g/mol |
Nombre IUPAC |
(4-iodobenzoyl) 4-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
GOOYDOUPSCYDLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















